Cas no 139591-03-0 (1-Allyl-2-(trifluoromethyl)benzimidazole)

1-Allyl-2-(trifluoromethyl)benzimidazole is a fluorinated benzimidazole derivative characterized by the presence of an allyl group at the 1-position and a trifluoromethyl group at the 2-position. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research. The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the allyl moiety offers versatility for further functionalization via cross-coupling or cyclization reactions. Its electron-withdrawing properties and robust heterocyclic core make it suitable for applications in agrochemicals, medicinal chemistry, and materials science. The compound exhibits high purity and consistent performance under standard laboratory conditions.
1-Allyl-2-(trifluoromethyl)benzimidazole structure
139591-03-0 structure
Product Name:1-Allyl-2-(trifluoromethyl)benzimidazole
CAS No:139591-03-0
MF:C11H9F3N2
MW:226.197772741318
MDL:MFCD02102641
CID:1275515
PubChem ID:950136
Update Time:2025-06-07

1-Allyl-2-(trifluoromethyl)benzimidazole Chemical and Physical Properties

Names and Identifiers

    • 1-allyl-2-(trifluoromethyl)-1h-benzimidazole
    • 1-allyl-2-prop-2-ynyloxy-naphthalene
    • Naphthalene, 1-(2-propen-1-yl)-2-(2-propyn-1-yloxy)-
    • 1-allyl-2-(prop-2-yn-1-yloxy)naphthalene
    • 1-allyl-2-(trifluoromethyl)-1H-benzo[d]imidazole
    • 1-allyl-2-trifluoromethylbenzimidazole
    • CTK3H3528
    • 1-allyl-2-prop-2-ynyloxy-naphthalene; Naphthalene, 1-(2-propen-1-yl)-2-(2-propyn-1-yloxy)-; 1-allyl-2-(prop-2-yn-1-yloxy)naphthalene; 1-allyl-2-(trifluoromethyl)-1H-benzo[d]imidazole; 1-allyl-2-trifluoromethylbenzimidazole; CTK3H3528;
    • MFCD02102641
    • HMS1788J20
    • 1-allyl-2-(trifluoromethyl)-1H-1,3-benzimidazole
    • 1-Allyl-2-(trifluoromethyl)benzimidazole
    • 1H-Benzimidazole, 1-(2-propenyl)-2-(trifluoromethyl)-
    • D74628
    • 1-(prop-2-en-1-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazole
    • 1-prop-2-enyl-2-(trifluoromethyl)benzimidazole
    • STL356877
    • AKOS001186660
    • 2R-1504
    • 1-(prop-2-en-1-yl)-2-(trifluoromethyl)-1H-benzimidazole
    • Z57186996
    • 139591-03-0
    • PXTXEWCPYYWPCQ-UHFFFAOYSA-N
    • CS-0086814
    • XH0117
    • MDL: MFCD02102641
    • Inchi: 1S/C11H9F3N2/c1-2-7-16-9-6-4-3-5-8(9)15-10(16)11(12,13)14/h2-6H,1,7H2
    • InChI Key: PXTXEWCPYYWPCQ-UHFFFAOYSA-N
    • SMILES: FC(C1=NC2C=CC=CC=2N1CC=C)(F)F

Computed Properties

  • Exact Mass: 226.07187
  • Monoisotopic Mass: 226.07178278g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 263.7±40.0 °C at 760 mmHg
  • Flash Point: 113.3±27.3 °C
  • PSA: 17.82
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Allyl-2-(trifluoromethyl)benzimidazole Security Information

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1-Allyl-2-(trifluoromethyl)benzimidazole Suppliers

Amadis Chemical Company Limited
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(CAS:139591-03-0)1-Allyl-2-(trifluoromethyl)benzimidazole
Order Number:A1127324
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:19
Price ($):277.0
Email:sales@amadischem.com

Additional information on 1-Allyl-2-(trifluoromethyl)benzimidazole

1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0): An Overview of Its Properties, Applications, and Recent Research

1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure featuring an allyl group and a trifluoromethyl substituent on a benzimidazole scaffold, exhibits a range of biological activities that make it a valuable candidate for various applications.

The benzimidazole core is a well-known heterocyclic structure that is widely used in the development of pharmaceuticals due to its broad spectrum of biological activities, including antifungal, antibacterial, and antiparasitic properties. The introduction of the allyl and trifluoromethyl groups significantly enhances the compound's pharmacological profile, making it particularly interesting for drug discovery and development.

Recent studies have highlighted the potential of 1-Allyl-2-(trifluoromethyl)benzimidazole in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by interfering with key viral enzymes, making it a promising lead for the development of antiviral drugs.

In addition to its antiviral properties, 1-Allyl-2-(trifluoromethyl)benzimidazole has also shown promise in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that the compound possesses significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, suggesting its potential as a novel anticancer agent.

The structural features of 1-Allyl-2-(trifluoromethyl)benzimidazole contribute to its favorable pharmacokinetic properties. The presence of the allyl group enhances the compound's lipophilicity, which facilitates its cellular uptake and distribution. Meanwhile, the trifluoromethyl group improves metabolic stability and prolongs the half-life of the compound in vivo. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.

Synthesis of 1-Allyl-2-(trifluoromethyl)benzimidazole has been optimized through various methods to improve yield and purity. One common approach involves the condensation of 2-amino-5-trifluoromethylbenzoic acid with allyl bromide followed by cyclization to form the benzimidazole ring. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for industrial applications.

The safety profile of 1-Allyl-2-(trifluoromethyl)benzimidazole has been extensively evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses with minimal adverse effects. However, as with any new chemical entity, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

In conclusion, 1-Allyl-2-(trifluoromethyl)benzimidazole (CAS No. 139591-03-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features contribute to its favorable pharmacological properties, making it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:139591-03-0)1-Allyl-2-(trifluoromethyl)benzimidazole
A1127324
Purity:99%
Quantity:5g
Price ($):277.0
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